(2R,4R)-4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid
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Overview
Description
(2R,4R)-4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a chroman ring system, which is a common structural motif in many biologically active molecules. The presence of both amino and fluoro groups in its structure makes it an interesting subject for research in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid typically involves multi-step organic synthesis. One common approach is the asymmetric synthesis starting from a suitable chroman precursor. The introduction of the amino and fluoro groups can be achieved through selective functionalization reactions. For instance, the amino group can be introduced via reductive amination, while the fluoro group can be incorporated using electrophilic fluorination reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of robust catalysts, efficient purification techniques, and minimizing the number of synthetic steps. Continuous flow chemistry and green chemistry principles are often employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2R,4R)-4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluoro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
(2R,4R)-4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a valuable probe for studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (2R,4R)-4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the fluoro group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
(2R,4R)-4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid: Unique due to the presence of both amino and fluoro groups.
(2R,4R)-4-Amino-2-methylchroman-4-carboxylic acid: Lacks the fluoro group, which may result in different biological activity.
(2R,4R)-4-Amino-6-chloro-2-methylchroman-4-carboxylic acid: Contains a chloro group instead of a fluoro group, which can alter its reactivity and interactions.
Uniqueness: The presence of the fluoro group in this compound distinguishes it from other similar compounds. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable molecule for drug discovery and development.
Properties
IUPAC Name |
(2R,4R)-4-amino-6-fluoro-2-methyl-2,3-dihydrochromene-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-6-5-11(13,10(14)15)8-4-7(12)2-3-9(8)16-6/h2-4,6H,5,13H2,1H3,(H,14,15)/t6-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJLLYGZXTWBJC-KSBSHMNSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(O1)C=CC(=C2)F)(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@](C2=C(O1)C=CC(=C2)F)(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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